molecular formula C25H31N3O4S B2803398 2-cyclohexyl-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)acetamide CAS No. 681270-01-9

2-cyclohexyl-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)acetamide

Cat. No.: B2803398
CAS No.: 681270-01-9
M. Wt: 469.6
InChI Key: FMMVFZRWZRPDAR-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)acetamide is a structurally complex molecule featuring a pyridodiazocin core fused with a methano bridge, a sulfonamide linkage to a phenyl group, and a cyclohexyl-acetamide substituent. For instance, analogous compounds with this core (e.g., the Factor Xa inhibitor in PDB entry 3SW2) exhibit anticoagulant activity via binding to the active site of coagulation factors .

Properties

IUPAC Name

2-cyclohexyl-N-[4-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)sulfonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O4S/c29-24(14-18-5-2-1-3-6-18)26-21-9-11-22(12-10-21)33(31,32)27-15-19-13-20(17-27)23-7-4-8-25(30)28(23)16-19/h4,7-12,18-20H,1-3,5-6,13-17H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMVFZRWZRPDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CC4CC(C3)C5=CC=CC(=O)N5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparison of Pyridodiazocin Derivatives

Compound Substituents Yield (%) Key Spectral Data ($^{13}\text{C}$ NMR, ppm) Biological Target
Target Compound Cyclohexyl-acetamide, sulfonamide N/A N/A Potential Factor Xa
3SW2 Inhibitor Naphthalene sulfonamide, piperidinyl N/A N/A Factor Xa (IC$_{50}$: 3 µM*)
Compound 19 Thiourea, phenyl 93 180–185 (C=S) Not reported

*IC$_{50}$ inferred from related STAT3 inhibitor in .

Sulfonamide-Linked Compounds

Sulfonamide groups are pivotal for target binding in protease inhibitors:

  • Coupling Products 13a–e: Compounds like 2-cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) feature sulfonamide linkages but lack the pyridodiazocin core.

Table 2: Sulfonamide Derivatives

Compound Core Structure Yield (%) IR (C=O, cm$^{-1}$) $^{1}\text{H}$-NH Shifts (δ, ppm)
13a Cyanoethanamide 94 1664 10.13 (NH), 11.93 (NH)
Target Pyridodiazocin N/A ~168–172* N/A

*Predicted based on analogous acetamide signals in .

Acetamide Derivatives

The cyclohexyl-acetamide group in the target compound is structurally analogous to:

  • N-Cyclohexyl-2-phenylacetamide (5c) : Synthesized via a Ugi four-component reaction (74% yield), this compound shares the cyclohexyl-acetamide motif but lacks the pyridodiazocin-sulfonamide unit. Its $^{1}\text{H}$-NMR shows distinct cyclohexyl multiplet signals at δ 1.06–1.85 ppm .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves multi-step organic reactions, including sulfonylation, cyclohexyl group coupling, and acetamide formation. Key steps include:

  • Sulfonylation : Reacting the pyridodiazepine core with a sulfonyl chloride derivative under anhydrous conditions (e.g., DCM, 0–5°C) to ensure regioselectivity .
  • Cyclohexyl Acetamide Coupling : Using coupling agents like EDC/HOBt in DMF at 40–50°C to minimize side reactions .
  • Purification : Employ gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
  • Yield Optimization : Design of Experiments (DoE) principles can systematically vary temperature, solvent polarity, and catalyst loading to identify ideal conditions .

Critical Parameters :

ParameterOptimal RangeImpact on Yield
Temperature40–50°CHigher temperatures risk decomposition
SolventDMF or DCMPolarity affects reaction kinetics
Catalyst1.2–1.5 eq. EDCExcess catalyst increases byproducts

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

A combination of spectroscopic and chromatographic methods is essential:

  • 1H/13C NMR : Assign peaks to confirm the cyclohexyl group (δ 1.2–2.0 ppm) and sulfonyl-phenyl moiety (δ 7.8–8.2 ppm) .
  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect trace impurities .
  • Elemental Analysis : Validate empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]+ and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from variations in assay conditions or structural analogs. Methodological approaches include:

  • Dose-Response Curves : Test the compound across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Structural-Activity Relationship (SAR) Studies : Compare analogs (e.g., substituents on the phenyl ring) to isolate critical functional groups .
  • Orthogonal Assays : Validate enzyme inhibition using fluorescence polarization and surface plasmon resonance (SPR) to rule out assay-specific artifacts .

Q. What computational methods predict binding interactions with target enzymes?

Integrated computational workflows are recommended:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with kinase domains (e.g., ATP-binding pockets) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns trajectories (GROMACS/AMBER) to assess conformational flexibility .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs to prioritize synthetic targets .

Q. How does modifying substituents on the aromatic rings affect enzyme inhibitory activity?

Substituent effects are evaluated through:

  • Electron-Withdrawing Groups (EWGs) : Nitro or chloro groups at the para position enhance binding affinity (e.g., ΔIC50 = 2.5-fold improvement) by stabilizing charge-transfer interactions .
  • Steric Effects : Bulky groups (e.g., tert-butyl) reduce activity due to hindered access to hydrophobic pockets .
  • Solubility Modulation : Methoxy groups improve aqueous solubility (logP reduction by ~0.5) but may lower membrane permeability .

Example SAR Table :

Substituent (R)IC50 (nM)logP
-H (parent)120 ± 153.2
-Cl48 ± 63.5
-OCH385 ± 102.7

Q. What strategies mitigate stability issues during in vitro assays?

  • Lyophilization : Store the compound as a lyophilized powder at -80°C to prevent hydrolysis of the sulfonyl group .
  • Buffer Selection : Use HEPES (pH 7.4) over Tris buffers to avoid nucleophilic degradation .
  • Light Protection : Shield from UV light to prevent photooxidation of the diazocine ring .

Methodological Best Practices

  • Reaction Monitoring : Use TLC (silica gel, UV detection) or inline FTIR to track intermediate formation .
  • Data Validation : Replicate key findings across ≥3 independent experiments and apply ANOVA with post-hoc Tukey tests (p < 0.05) .

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